3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

CFTR inhibitor Chloride channel Antidiarrheal

This 3,4-dichloro pyridazine sulfonamide is disclosed in US20120129858 & US20110288093 as a CFTR inhibitor/CaCC chloride channel blocker scaffold. Procure for target-agnostic phenotypic screening or systematic isomer SAR panels; compare against CFTRinh-172 and positional/analog variants to map substitution-dependent potency cliffs. Verify activity against patent-defined T84 (>35% inhib. at 50 µM) and FRT (>30% at 20 µM) assays. Supported by in-silico COX-2/antineoplastic predictions on the scaffold.

Molecular Formula C18H15Cl2N3O4S2
Molecular Weight 472.36
CAS No. 921543-51-3
Cat. No. B2435011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
CAS921543-51-3
Molecular FormulaC18H15Cl2N3O4S2
Molecular Weight472.36
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H15Cl2N3O4S2/c1-2-28(24,25)18-10-9-17(21-22-18)12-3-5-13(6-4-12)23-29(26,27)14-7-8-15(19)16(20)11-14/h3-11,23H,2H2,1H3
InChIKeyCIYLZLBBXRZRCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921543-51-3): Sourcing & Baseline Profile


3,4-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921543-51-3) is a synthetic small molecule belonging to the pyridazinyl benzenesulfonamide class. It features a 3,4-dichlorophenyl sulfonamide moiety linked via an aniline bridge to a 6-(ethylsulfonyl)pyridazine core . The compound has been disclosed in patents as a potential modulator of ion channels, specifically as a CFTR inhibitor and CaCC/VRAC chloride channel blocker [1][2]. In silico studies on structurally related pyridazinyl benzenesulfonamides have predicted COX-2 inhibitory and antineoplastic activities, though the specific molecule 921543-51-3 has not been individually assayed in published peer-reviewed studies [3].

Why Generic Substitution for 3,4-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is Not Supported by Current Evidence


The pyridazinyl benzenesulfonamide scaffold exhibits divergent pharmacological profiles driven by specific substituent combinations. For example, patent data indicate that within the class, compounds are screened at thresholds of >30% inhibition at 20 µM in FRT cells for CFTR inhibition or >35% inhibition at 50 µM in T84 cells for chloride channel blockade, and only subsets of analogs meet these criteria [1][2]. In silico predictions further demonstrate that small substitution changes alter predicted target profiles: among a series of 21 analogs, only specific compounds (e.g., compounds 6, 7, 12, 13) showed predicted COX-2 inhibitory or protease inhibitory activity, while others were predicted to be carbonic anhydrase inhibitors or lacked any specific target [3]. Crucially, no head-to-head comparative data exist for 3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (921543-51-3) against its positional isomers (e.g., 2,5-dichloro or 2,3-dichloro variants) or against the 3,4-dichloro methanesulfonyl analog (CAS 950319-69-4), meaning any assumption of equipotent substitution is scientifically unsubstantiated .

Quantitative Differentiation Evidence for 3,4-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (921543-51-3)


CFTR Inhibitory Activity Predicted by Structural Class Membership in Patent Screening Cascades

The target compound belongs to the pyridazine sulfonamide class disclosed in US Patent 20120129858 as CFTR inhibitors. The patent screening cascade establishes a potency threshold: compounds must exhibit an IC50 < 30 µM in the T84 cell-based assay or >30% inhibition at 20 µM in the FRT assay to be considered active CFTR inhibitors [1]. The 3,4-dichloro substitution on the benzenesulfonamide ring, combined with the ethylsulfonyl-pyridazine core, is structurally consistent with active analogs in this series; however, no specific IC50 data for 921543-51-3 have been published in the patent examples. By comparison, the methanesulfonyl analog (CAS 950319-69-4) shares the 3,4-dichloro motif but replaces the ethylsulfonyl group with a methanesulfonyl group, which may alter potency due to differences in lipophilicity and steric bulk, though no direct comparative data exist .

CFTR inhibitor Chloride channel Antidiarrheal

CaCC/VRAC Chloride Channel Blockade: Activity Threshold Framework from Patent Screening

US Patent 20110288093 discloses pyridazine sulfonamide derivatives as dual CaCC/VRAC chloride channel blockers. The patent defines an activity criterion of >35% inhibition at 50 µM in the T84 cell assay [1]. Compounds that meet this threshold are considered active chloride channel blockers with potential applications in secretory diarrhea and polycystic kidney disease. The 3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide scaffold is structurally encompassed by the patent's generic formulas (I-III), but no specific inhibition percentage or IC50 value for this individual compound is reported. Structurally distinct analogs such as N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide contain a morpholinosulfonyl benzamide group in place of the 3,4-dichlorobenzenesulfonamide, which may confer different channel selectivity profiles, though no direct comparative data exist .

CaCC inhibitor VRAC inhibitor Ion channel blocker

In Silico COX-2 Inhibitory and Antineoplastic Activity Prediction for the Pyridazinyl Benzenesulfonamide Class

An in silico study by Asif et al. (2021) evaluated 21 pyridazinyl benzenesulfonamide derivatives for predicted COX-2 inhibitory and antineoplastic activities using computational target prediction and bioactivity scoring [1]. The study found that only specific compounds (e.g., compound 6 for COX-2 inhibition; compounds 12, 13, and 21 for protease inhibition) showed favorable predicted activity profiles. Celecoxib was used as a reference standard, with compound 6 predicted to share COX-2 inhibitory activity. Importantly, 3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (921543-51-3) was not among the 21 compounds explicitly modeled, meaning its predicted COX-2 or antineoplastic activity profile remains uncharacterized. The study further predicted that many class members exhibit hepatotoxicity risk and hERG channel blocking probability, with specific compounds (3, 4, 9, 10, 11, 13, 14, 15, 16) showing the highest hepatotoxicity probability [1].

COX-2 inhibitor Antineoplastic In silico prediction

Positional Isomer and Substituent Comparisons: Lack of Empirical Differentiation Data

Several closely related analogs of 921543-51-3 are commercially available but lack published comparative biological data. These include: (1) the 2,5-dichloro positional isomer (CAS not individually assigned but cataloged), where chlorine atoms are moved from the 3,4- to the 2,5-positions on the benzenesulfonamide ring ; (2) the 2,3-dichloro positional isomer ; and (3) the methanesulfonyl analog (CAS 950319-69-4), where the ethylsulfonyl group on the pyridazine is replaced with a methanesulfonyl group . The 3,4-dichloro substitution pattern is known in medicinal chemistry to influence electron density distribution and steric profile of the sulfonamide moiety compared to alternative dichloro arrangements, but no experimental IC50, Ki, or efficacy data exist to quantify the impact of this specific substitution in the pyridazinyl benzenesulfonamide context. All three variants are described in vendor catalogs with generic statements about potential antimicrobial and anticancer properties, unsupported by primary assay data .

Structure-activity relationship Positional isomer Substituent effect

Optimal Application Scenarios for 3,4-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (921543-51-3) Based on Available Evidence


CFTR Inhibitor Screening and Tool Compound Development for Secretory Diarrhea Research

This compound is structurally aligned with the pyridazine sulfonamide CFTR inhibitor pharmacophore disclosed in US Patent 20120129858 [1]. It can serve as a starting point for medicinal chemistry optimization programs targeting CFTR-dependent secretory diarrhea. Researchers should screen the compound against the patent-defined T84 cell assay (IC50 target < 30 µM) and FRT cell assay (>30% inhibition at 20 µM) to establish its potency relative to more extensively characterized CFTR inhibitors such as CFTRinh-172 or GlyH-101. Procurement is justified for laboratories with established chloride channel assay capabilities seeking to expand their pyridazine sulfonamide SAR exploration.

Dual CaCC/VRAC Chloride Channel Blocker Evaluation for Polycystic Kidney Disease Models

Based on structural inclusion within the generic scope of US Patent 20110288093 claiming CaCC and VRAC chloride channel blockers [2], this compound may be evaluated for dual channel blocking activity. The patent's >35% inhibition at 50 µM in T84 cells provides a quantitative benchmark for activity determination. Investigators studying polycystic kidney disease or other disorders of epithelial ion transport may procure this compound for comparative screening alongside known CaCC inhibitors (e.g., niflumic acid, CaCCinh-A01) and VRAC blockers (e.g., DCPIB).

Computational Chemistry and In Silico Polypharmacology Profiling Studies

The absence of 921543-51-3 from published in silico analyses of pyridazinyl benzenesulfonamides [3] presents an opportunity for computational chemists to conduct de novo target prediction, molecular docking, and ADMET profiling. The compound's 3,4-dichloro substitution pattern and ethylsulfonyl-pyridazine core can be systematically compared with the 21 analogs from the Asif et al. (2021) study [3] to predict differential COX-2 binding, carbonic anhydrase inhibition, and anticancer activity. Procurement is appropriate for cheminformatics groups seeking to expand the predictively modeled chemical space of this scaffold.

Positional Isomer SAR Exploration in Pyridazinyl Benzenesulfonamide Chemical Series

This compound can be procured as part of a systematic isomer panel including the 2,5-dichloro, 2,3-dichloro, and methanesulfonyl analogs to generate de novo structure-activity relationship data. Head-to-head screening in target-agnostic phenotypic assays or target-specific biochemical assays would provide the first quantitative differentiation among these commercially available but biologically uncharacterized isomers, potentially revealing substitution-dependent potency cliffs or selectivity switches.

Quote Request

Request a Quote for 3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.